

A Technical Guide to 2-Chloro-6-iodobenzonitrile: Molecular Characteristics and Synthesis

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Compound of Interest

Compound Name: 2-Chloro-6-iodobenzonitrile

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of **2-Chloro-6-iodobenzonitrile**. This halogenated benzonitrile derivative serves as a critical building block in the development of novel pharmaceuticals and complex organic molecules.

Molecular Structure and Physicochemical Properties

2-Chloro-6-iodobenzonitrile is a disubstituted aromatic compound with the molecular formula C_7H_3ClIN . The structure features a benzene ring substituted with a nitrile ($-C\equiv N$) group, a chlorine atom, and an iodine atom at positions 2, 6, and 1, respectively. The strategic placement of these functional groups imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and materials science.

The molecular weight and other key physicochemical properties of **2-Chloro-6-iodobenzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₇ H ₃ ClIN	[1][2][3]
Molecular Weight	263.46 g/mol	[2][3]
CAS Number	89642-53-5	[2]
Appearance	Pale crystalline solid	[1]
Density	~2.0 - 2.01 g/cm ³	
Melting Point	110-117 °C	[2]
Boiling Point	320.9 °C at 760 mmHg	[2]
Flash Point	147.9 °C	[2]
Solubility	Soluble in most organic solvents; low solubility in water.	[1]
SMILES	N#CC1=C(I)C=CC=C1Cl	

Synthesis of 2-Chloro-6-iodobenzonitrile via Sandmeyer Reaction

The synthesis of **2-Chloro-6-iodobenzonitrile** can be effectively achieved through a Sandmeyer reaction, a versatile method for the transformation of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] In this case, the likely starting material is 2-amino-6-chlorobenzonitrile. The reaction proceeds in two main stages: diazotization of the amino group, followed by the introduction of iodine.

Experimental Protocol

Materials:

- 2-amino-6-chlorobenzonitrile
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO₂)

- Potassium iodide (KI)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Dichloromethane (CH_2Cl_2) or Diethyl ether (Et_2O)
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4), anhydrous
- Distilled water
- Ice

Procedure:

Step 1: Diazotization of 2-amino-6-chlorobenzonitrile

- In a flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 2-amino-6-chlorobenzonitrile in a solution of concentrated hydrochloric acid and water.
- Cool the mixture to 0-5 °C in an ice bath with continuous stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.
- In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled amine solution. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.
- After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.

Step 2: Iodination

- In a separate flask, dissolve a stoichiometric excess of potassium iodide in water.
- Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

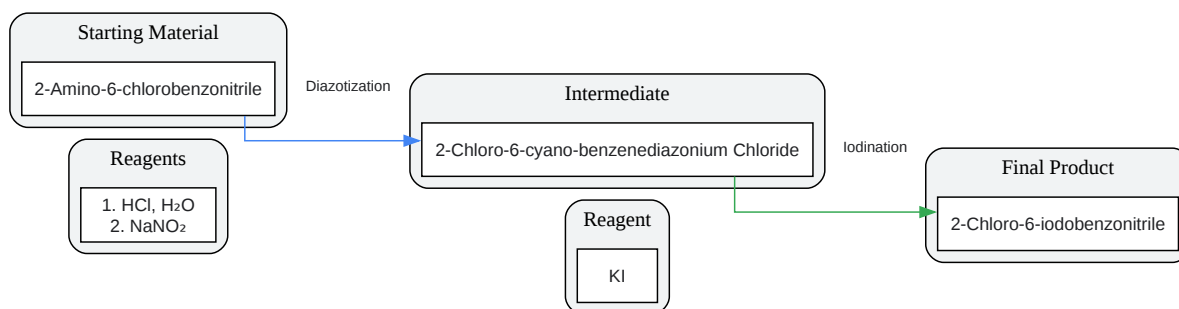
- Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
- A precipitate of the crude **2-Chloro-6-iodobenzonitrile** should form.

Step 3: Work-up and Purification

- To remove any excess iodine, add a saturated solution of sodium thiosulfate until the characteristic brown color of iodine disappears.
- Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or diethyl ether. Perform the extraction multiple times to ensure a good yield.
- Combine the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude **2-Chloro-6-iodobenzonitrile** can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield a pale crystalline solid.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow for the synthesis of **2-Chloro-6-iodobenzonitrile** from 2-amino-6-chlorobenzonitrile via the Sandmeyer reaction.



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Caption: Synthesis of **2-Chloro-6-iodobenzonitrile** via Sandmeyer Reaction.

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